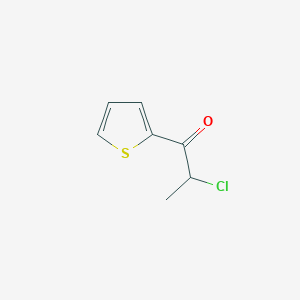
2-Chloro-1-(thiophen-2-YL)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(thiophen-2-yl)propan-1-one is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(thiophen-2-yl)propan-1-one typically involves the reaction of thiophene with a chlorinated propanone. One common method is the Friedel-Crafts acylation reaction, where thiophene reacts with 2-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic substitution: Products include 2-azido-1-(thiophen-2-yl)propan-1-one or 2-thiocyanato-1-(thiophen-2-yl)propan-1-one.
Reduction: 2-Chloro-1-(thiophen-2-yl)propan-1-ol.
Oxidation: Thiophene sulfoxide or thiophene sulfone derivatives.
Scientific Research Applications
2-Chloro-1-(thiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and light-emitting diodes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(thiophen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the carbonyl group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(thiophen-2-yl)propan-1-one: Similar structure but with a bromine atom instead of chlorine.
2-Chloro-1-(furan-2-yl)propan-1-one: Contains a furan ring instead of a thiophene ring.
2-Chloro-1-(pyridin-2-yl)propan-1-one: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-Chloro-1-(thiophen-2-yl)propan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. The sulfur atom in the thiophene ring can participate in various interactions, making this compound particularly valuable in the design of materials and pharmaceuticals.
Properties
Molecular Formula |
C7H7ClOS |
|---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
2-chloro-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C7H7ClOS/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 |
InChI Key |
YBJIAOWXOCYNOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CS1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


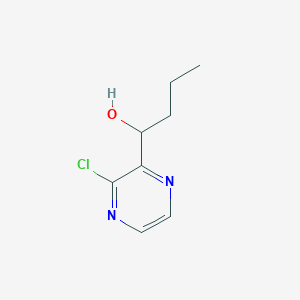

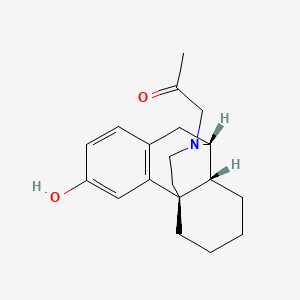

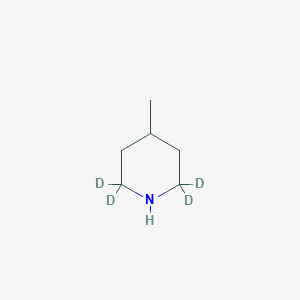
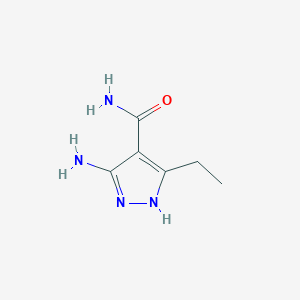

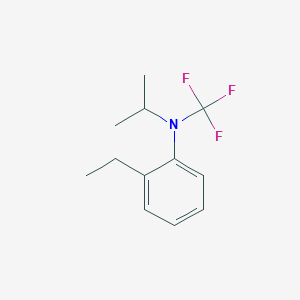
![3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13947448.png)
![3,7-Diazatricyclo[5.2.0.02,4]nonane](/img/structure/B13947450.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one](/img/structure/B13947452.png)
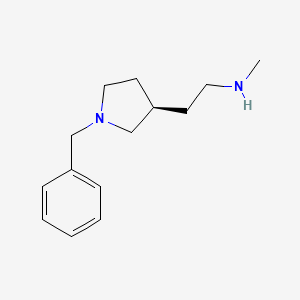
![3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane](/img/structure/B13947459.png)

